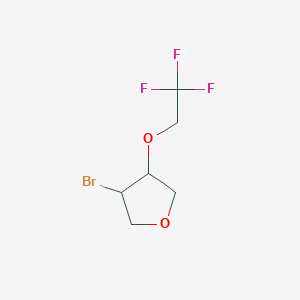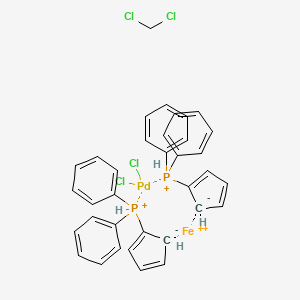
tert-Butyl (4-bromo-3-((trimethylsilyl)ethynyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (4-bromo-3-((trimethylsilyl)ethynyl)phenyl)carbamate is an organic compound with the molecular formula C16H22BrNO2Si It is a derivative of carbamate, which is an organic compound derived from carbamic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-bromo-3-((trimethylsilyl)ethynyl)phenyl)carbamate typically involves several steps starting from commercially available materials. One common synthetic route includes the following steps :
Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives a formylated intermediate.
N-Boc Protection: The formylated intermediate is then converted to its N-Boc derivative.
Reduction: The aldehyde group of the N-Boc derivative is reduced using sodium borohydride in methanol to obtain an alcohol.
Protection: The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Formylation: Introduction of a formyl group into the 4-position using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (4-bromo-3-((trimethylsilyl)ethynyl)phenyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the carbamate and trimethylsilyl groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, due to the presence of the bromo group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as sodium borohydride for reduction and oxidizing agents like potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
tert-Butyl (4-bromo-3-((trimethylsilyl)ethynyl)phenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl (4-bromo-3-((trimethylsilyl)ethynyl)phenyl)carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form hydrogen bonds with biological molecules, while the bromo and trimethylsilyl groups can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl (4-bromomethylphenyl)carbamate
- tert-Butyl (4-bromo-3-((dimethylsilyl)ethynyl)phenyl)carbamate
Uniqueness
tert-Butyl (4-bromo-3-((trimethylsilyl)ethynyl)phenyl)carbamate is unique due to the presence of both the bromo and trimethylsilyl groups, which provide distinct reactivity and functionalization options. This makes it a versatile compound for various synthetic and research applications.
Propiedades
Número CAS |
1333222-30-2 |
|---|---|
Fórmula molecular |
C16H22BrNO2Si |
Peso molecular |
368.34 g/mol |
Nombre IUPAC |
tert-butyl N-[4-bromo-3-(2-trimethylsilylethynyl)phenyl]carbamate |
InChI |
InChI=1S/C16H22BrNO2Si/c1-16(2,3)20-15(19)18-13-7-8-14(17)12(11-13)9-10-21(4,5)6/h7-8,11H,1-6H3,(H,18,19) |
Clave InChI |
VKHXYUQWZVIDBV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Methyl-5-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13079368.png)


![(1H-Benzo[d]imidazol-4-yl)methanamine dihydrochloride](/img/structure/B13079379.png)



